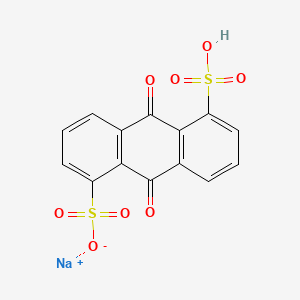
9,10-Dihydro-9,10-dioxoanthracene-1,5-disulphonic acid, sodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9,10-Dihydro-9,10-dioxoanthracene-1,5-disulphonic acid, sodium salt: is a chemical compound with the molecular formula C14H6Na2O8S2 . It is a derivative of anthraquinone, characterized by the presence of two sulfonic acid groups at the 1 and 5 positions of the anthracene ring system. This compound is known for its applications in various scientific fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions:
Oxidation of Anthracene: One common method involves the oxidation of anthracene using chromium (VI) as the oxidant.
Friedel-Crafts Reaction: Another method involves the Friedel-Crafts reaction of benzene and phthalic anhydride in the presence of aluminum chloride (AlCl3).
Diels-Alder Reaction: The Diels-Alder reaction between naphthoquinone and butadiene, followed by oxidative dehydrogenation, is another route to synthesize anthraquinone derivatives.
Industrial Production Methods: Industrial production methods for 9,10-Dihydro-9,10-dioxoanthracene-1,5-disulphonic acid, sodium salt often involve large-scale oxidation reactions using chromium (VI) or other oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions:
Common Reagents and Conditions:
Oxidizing Agents: Chromium (VI), potassium permanganate, and other strong oxidizers are commonly used.
Reducing Agents: Hydrogen gas, sodium borohydride, and other reducing agents can be employed for reduction reactions.
Substitution Reagents: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products:
Oxidation Products: Anthraquinone derivatives with additional oxygen-containing functional groups.
Reduction Products: Hydroquinone derivatives such as 9,10-dihydroxyanthracene.
Substitution Products: Compounds with different functional groups replacing the sulfonic acid groups.
科学研究应用
Chemistry:
Dye Synthesis: The compound is used as an intermediate in the synthesis of various dyes and pigments.
Catalysis: It serves as a catalyst in certain organic reactions, enhancing reaction rates and selectivity.
Biology:
Enzyme Inhibition: The compound has been studied for its potential to inhibit specific enzymes, making it a candidate for drug development.
Medicine:
Pharmaceuticals: It is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry:
作用机制
The mechanism of action of 9,10-Dihydro-9,10-dioxoanthracene-1,5-disulphonic acid, sodium salt involves its interaction with molecular targets such as enzymes and cellular pathways. The sulfonic acid groups enhance its solubility and reactivity, allowing it to participate in various biochemical reactions. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation, thereby affecting cellular processes .
相似化合物的比较
9,10-Anthraquinone-2,6-disulfonic acid disodium salt: This compound has similar structural features but differs in the position of the sulfonic acid groups.
Anthraquinone-1,5-disulfonic acid sodium salt hydrate: Another similar compound with sulfonic acid groups at different positions.
Uniqueness:
属性
CAS 编号 |
22680-92-8 |
|---|---|
分子式 |
C14H7NaO8S2 |
分子量 |
390.3 g/mol |
IUPAC 名称 |
sodium;9,10-dioxo-5-sulfoanthracene-1-sulfonate |
InChI |
InChI=1S/C14H8O8S2.Na/c15-13-7-3-1-5-9(23(17,18)19)11(7)14(16)8-4-2-6-10(12(8)13)24(20,21)22;/h1-6H,(H,17,18,19)(H,20,21,22);/q;+1/p-1 |
InChI 键 |
BTSHTKNKUAJMAD-UHFFFAOYSA-M |
规范 SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)O)C(=O)C3=C(C2=O)C(=CC=C3)S(=O)(=O)[O-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


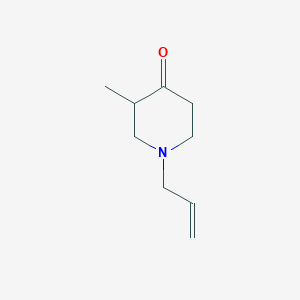

![1,4-Bis[(5-methyl-1-phenylhexan-3-yl)amino]anthracene-9,10-dione](/img/structure/B14702015.png)

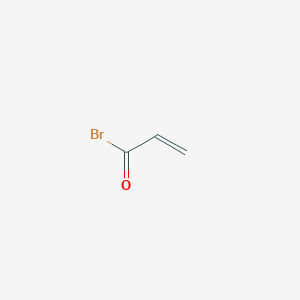


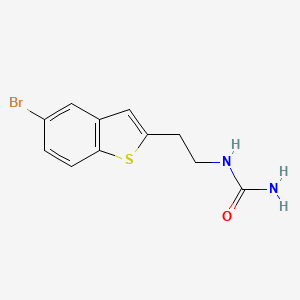
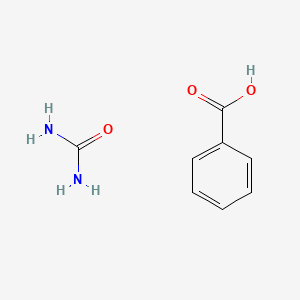


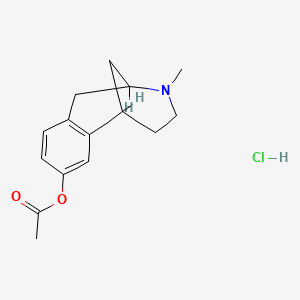

![Benzo[f]quinolin-3(4H)-one](/img/structure/B14702066.png)
